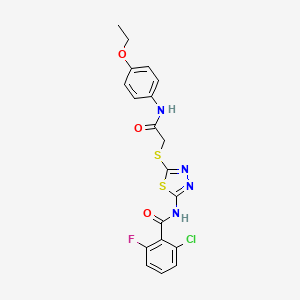

2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide

CAS No.: 389072-98-4

Cat. No.: VC7004798

Molecular Formula: C19H16ClFN4O3S2

Molecular Weight: 466.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 389072-98-4 |

|---|---|

| Molecular Formula | C19H16ClFN4O3S2 |

| Molecular Weight | 466.93 |

| IUPAC Name | 2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide |

| Standard InChI | InChI=1S/C19H16ClFN4O3S2/c1-2-28-12-8-6-11(7-9-12)22-15(26)10-29-19-25-24-18(30-19)23-17(27)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26)(H,23,24,27) |

| Standard InChI Key | BDHAROAVRCTGSS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |

Introduction

2-Chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a complex organic compound with significant potential in pharmaceutical research. It belongs to the category of thiadiazole derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This compound combines elements of benzamide and thioether chemistry, positioning it as a candidate for further studies in drug development.

Synthesis Steps:

-

Preparation of Starting Materials: This involves the synthesis or procurement of necessary precursors, such as 4-ethoxyaniline and thiadiazole derivatives.

-

Formation of the Thiadiazole Ring: This step may involve condensation reactions to form the thiadiazole core.

-

Introduction of the Benzamide Moiety: This involves coupling reactions to attach the benzamide group to the thiadiazole ring.

-

Purification: Techniques such as column chromatography are used to purify the final product.

Biological Activities and Potential Applications

Thiadiazole derivatives, including this compound, have shown promise in various biological activities:

-

Anticancer Properties: Thiadiazoles are known to exhibit anticancer effects by modulating cell cycle progression and apoptosis.

-

Antimicrobial Properties: The presence of the thiadiazole ring often confers antimicrobial activity, making these compounds candidates for antibiotic development .

-

Pharmaceutical Research: The unique structure of this compound positions it for further studies in drug development, particularly in targeting specific biological pathways.

Future Directions:

-

In Vitro and In Vivo Studies: Further research is needed to evaluate the compound's efficacy and safety in biological systems.

-

Structure-Activity Relationship (SAR) Studies: These studies can help optimize the compound's structure for improved biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume